molecular formula C₃₃H₃₄N₄O₆ B022007 Biliverdin CAS No. 114-25-0

Biliverdin

Cat. No. B022007
CAS RN: 114-25-0
M. Wt: 582.6 g/mol
InChI Key: RCNSAJSGRJSBKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Biliverdin synthesis involves the oxidative cleavage of the heme macrocycle, primarily through the action of heme oxygenase enzymes, which cleave heme to yield biliverdin IX alpha, carbon monoxide, and free iron. The conversion of verdohemochrome to biliverdin has been observed without hydrolysis being an obligatory step, indicating direct conversion with verdohemochrome as an intermediate (Saito & Itano, 1982).

Molecular Structure Analysis

Biliverdin is characterized by its linear tetrapyrrolic structure, which is crucial for its function and reactivity. The structure has been elucidated through single crystal X-ray structure analysis, revealing its conformation and the potential reaction mechanisms by which it can act as an antioxidant (Dorazio et al., 2015).

Chemical Reactions and Properties

Biliverdin undergoes a range of chemical reactions, notably its reduction to bilirubin by biliverdin reductase. It exhibits both prooxidant and antioxidant activities, contingent upon its environment and the presence of transition metal ions. These dual properties are integral to understanding its biological roles and potential therapeutic applications (Asad et al., 2001).

Physical Properties Analysis

The physical properties of biliverdin, such as solubility and crystalline structure, have been investigated to understand its behavior in biological systems. Crystalline biliverdin IX alpha can be obtained with careful control over the conditions, providing insights into its stability and interaction with other molecules (McDonagh & Palma, 1980).

Chemical Properties Analysis

The chemical properties of biliverdin, including its acid dissociation constants and reactivity towards singlet oxygen, have been characterized to elucidate its role in physiological processes. Biliverdin has shown significant reactivity towards singlet oxygen, forming various products and indicating its involvement in oxidative stress responses (Mathewn & Toledo, 1977). Moreover, its protonation behavior in acidic conditions reveals complex dynamics of self-association and aggregate formation, important for understanding its biological transport and metabolism (Haidl, Krois, & Lehner, 1985).

properties

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNSAJSGRJSBKK-NSQVQWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biliverdin

CAS RN

114-25-0
Record name Biliverdine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biliverdine IX Alpha
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 21H-Biline-8,12-dipropanoic acid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Biliverdin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BILIVERDIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Melting Point

>300 °C
Record name Biliverdine IX Alpha
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46,100
Citations
DE Barañano, M Rao, CD Ferris… - Proceedings of the …, 2002 - National Acad Sciences
… more readily than biliverdin (2). However, the fetus expresses a distinct biliverdin reductase, … a catalytic fashion whereby bilirubin oxidized to biliverdin is rapidly reduced back to bilirubin…
Number of citations: 362 www.pnas.org
L O'Brien, PA Hosick, K John, DE Stec… - Trends in Endocrinology & …, 2015 - cell.com
The biliverdin reductase (BVR) isozymes BVRA and BVRB are cell surface membrane receptors with pleiotropic functions. This review compares, for the first time, the structural and …
Number of citations: 127 www.cell.com
T Jansen, A Daiber - Frontiers in Pharmacology, 2012 - frontiersin.org
… to produce carbon monoxide and biliverdin/bilirubin. With the … of the biliverdin, bilirubin, and biliverdin reductase (BVR) to … protection via recycling of biliverdin from oxidized bilirubin by …
Number of citations: 227 www.frontiersin.org
B Wegiel, LE Otterbein - Frontiers in pharmacology, 2012 - frontiersin.org
Biliverdin (BV) has emerged as a cytoprotective and important anti-inflammatory molecule. Conversion of BV to bilirubin (BR) is catalyzed by biliverdin reductase (BVR) and is required …
Number of citations: 130 www.frontiersin.org
RK Kutty, MD Maines - Journal of Biological Chemistry, 1981 - Elsevier
Biliverdin reductase in a stable form was purified to … The NADPH-dependent biliverdin reductase activity was … However, the pretreatment of the enzyme with NADPH and biliverdin fully …
Number of citations: 358 www.sciencedirect.com
TW Sedlak, SH Snyder - Pediatrics, 2004 - publications.aap.org
… to biliverdin. BVR is an abundant and ubiquitous enzyme with a high turnover rate. Hence, endogenous BVR should suffice to reduce newly formed biliverdin … of biliverdin generated by …
Number of citations: 544 publications.aap.org
A Kikuchi, SY Park, H Miyatake, D Sun, M Sato… - Nature structural …, 2001 - nature.com
… In our model, the pyrrole rings of biliverdin are surrounded by several hydrophobic residues … (P)H and biliverdin bind. The distance between the C10 meso position of biliverdin and the …
Number of citations: 85 www.nature.com
UM Florczyk, A Jozkowicz, J Dulak - Pharmacological reports: PR, 2008 - ncbi.nlm.nih.gov
… Biliverdin reductase (BVR) was known for a long time solely as an enzyme converting biliverdin to … In conclusion, BVR together with its substrate, biliverdin, and product, bilirubin, are …
Number of citations: 111 www.ncbi.nlm.nih.gov
R Öllinger, H Wang, K Yamashita, B Wegiel… - Antioxidants & redox …, 2007 - liebertpub.com
… quantities of carbon monoxide (CO), biliverdin, and free iron. Biliverdin is very rapidly converted to bilirubin by the enzyme biliverdin reductase, and free iron upregulates the expression …
Number of citations: 168 www.liebertpub.com
H Kaur, MN Hughes, CJ Green, P Naughton, R Foresti… - FEBS letters, 2003 - Elsevier
Bilirubin (BR) and biliverdin (BV), two metabolites produced during haem degradation by haem oxygenase, possess strong antioxidant activities toward peroxyl radical, hydroxyl radical …
Number of citations: 251 www.sciencedirect.com

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